6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of triazolopyridazines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. One common method includes the reaction of 4-methoxyphenylhydrazine with 3,6-dichloropyridazine under reflux conditions in the presence of a base such as sodium ethoxide . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrazine hydrate in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridazines with potential biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b]thiadiazine: Exhibits enzyme inhibitory properties.
1,2,4-Triazolo[1,5-c]thiadiazine: Studied for its antioxidant and antiviral activities.
Uniqueness: 6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific structural configuration, which imparts unique biological activities, particularly its potent anticancer properties through tubulin inhibition.
Properties
CAS No. |
117979-38-1 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-4-2-9(3-5-10)11-6-7-12-14-13-8-16(12)15-11/h2-8H,1H3 |
InChI Key |
BNPYFRATQDOEKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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